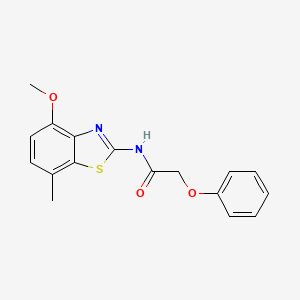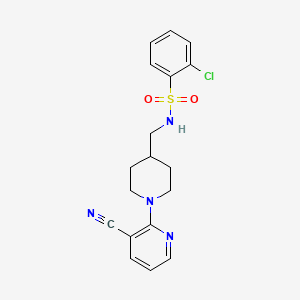
2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a chloro group, a cyanopyridin group, and a piperidin group. These groups are common in many pharmaceuticals and could imply a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzenesulfonamide and cyanopyridin groups are aromatic, which could contribute to the compound’s stability and reactivity . The piperidin group is a common motif in medicinal chemistry, often used to improve a compound’s pharmacokinetic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the chloro group could make it a good leaving group in nucleophilic substitution reactions . The cyanopyridin group could undergo reactions typical for nitriles and pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonamide, nitrile, and amine groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study by Cheng De-ju (2015) discussed the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential in drug development for the prevention of human HIV-1 infection Cheng De-ju.
Crystal Structures and Solvates
- Research by J. Pratt, Janna Hutchinson, and C. Stevens (2011) revealed the X-ray crystal structures of solvates of sulfapyridine, identifying conformational polymorphs. This study provides insights into the structural aspects of similar compounds Pratt, Hutchinson, & Stevens.
Anti-HIV and Anticancer Activity
- Z. Brzozowski's (1998) work on 2-mercapto-N-(azolyl)benzenesulfonamides demonstrated moderate to high anti-HIV and moderate anticancer activities, suggesting the therapeutic potential of these compounds Brzozowski.
Antimicrobial Activity
- N. Desai, Atul H. Makwana, and R. Senta (2016) investigated the antimicrobial activity of novel sulfonamide derivatives, indicating the compound's potential in addressing microbial resistance Desai, Makwana, & Senta.
Cholinesterase Inhibitory Activity
- H. Khalid (2012) reported on the synthesis of bioactive sulfonamides bearing the piperidine nucleus with promising activities against cholinesterase enzymes, which could have implications in treating neurodegenerative diseases Khalid.
Potential Anticancer Agents
- A 2012 study by J. Sławiński et al. synthesized novel benzenesulfonamide derivatives with significant anticancer activity, evaluated in the US National Cancer Institute against various human tumor cell lines Sławiński et al..
Inhibitory Action Against Efflux Pumps
- C. D. M. Oliveira-Tintino et al. (2020) explored the inhibitory action of naphthyridine sulfonamides against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, which is significant in addressing antibiotic resistance Oliveira-Tintino et al..
Corrosion Inhibition
- S. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on iron corrosion, showcasing the compound's potential in industrial applications Kaya et al..
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c19-16-5-1-2-6-17(16)26(24,25)22-13-14-7-10-23(11-8-14)18-15(12-20)4-3-9-21-18/h1-6,9,14,22H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKURVAYPKCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

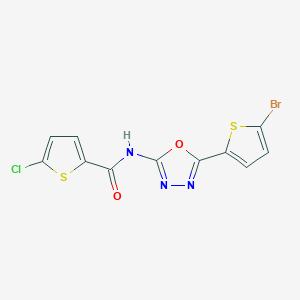

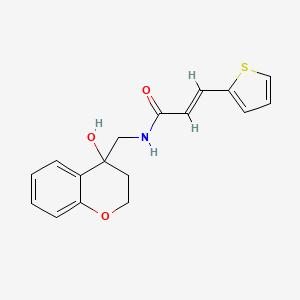

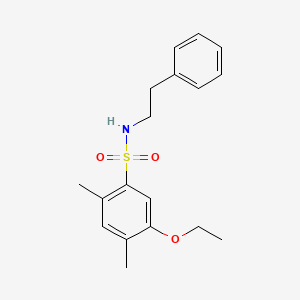
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)
![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)

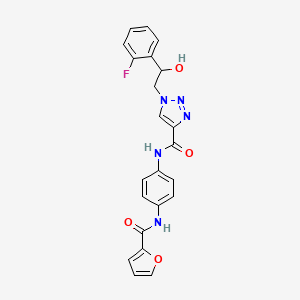
![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)
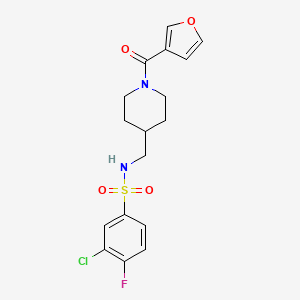
![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)
